molecular formula C13H16BrF2NO B8161561 1-(2-Bromo-5-methoxybenzyl)-4,4-difluoropiperidine

1-(2-Bromo-5-methoxybenzyl)-4,4-difluoropiperidine

Cat. No.: B8161561
M. Wt: 320.17 g/mol
InChI Key: AYCPYFMLOGSFFE-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxybenzyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a bromine atom, a methoxy group, and two fluorine atoms attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-methoxybenzyl)-4,4-difluoropiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzyl bromide and 4,4-difluoropiperidine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common catalysts include palladium-based catalysts, and reagents such as triethylamine or potassium carbonate are used to facilitate the reaction.

    Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C) to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions to ensure consistency and high yield. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-methoxybenzyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the piperidine ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include dehalogenated compounds and reduced piperidine derivatives.

Scientific Research Applications

1-(2-Bromo-5-methoxybenzyl)-4,4-difluoropiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxybenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the fluorine atoms enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromo-5-methoxybenzyl)-4-fluoropiperidine: Similar structure but with only one fluorine atom.

    1-(2-Bromo-5-methoxybenzyl)-piperidine: Lacks the fluorine atoms.

    1-(2-Bromo-5-methoxybenzyl)-4,4-dichloropiperidine: Contains chlorine atoms instead of fluorine.

Uniqueness

1-(2-Bromo-5-methoxybenzyl)-4,4-difluoropiperidine is unique due to the presence of two fluorine atoms, which confer enhanced stability and bioavailability compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2-bromo-5-methoxyphenyl)methyl]-4,4-difluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrF2NO/c1-18-11-2-3-12(14)10(8-11)9-17-6-4-13(15,16)5-7-17/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCPYFMLOGSFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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